Structural Differentiation: 4-Bromo-5-propyl Substitution versus Non-Brominated 5-Propyl Analog
CAS 832741-29-4 contains a bromine atom at the 4-position of the thiophene ring, whereas its closest commercially available non-brominated analog, 1-(5-propylthiophen-2-yl)ethanone (CAS 832737-24-3), lacks this halogen [1]. This structural difference confers fundamentally distinct synthetic utility: the bromine atom in CAS 832741-29-4 functions as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a regioselective blocking group for directed C-H functionalization . The non-brominated analog (CAS 832737-24-3) cannot participate in these palladium-catalyzed transformations at the 4-position without prior halogenation, thereby limiting its downstream diversification potential.
| Evidence Dimension | Presence of bromine substituent for cross-coupling chemistry |
|---|---|
| Target Compound Data | Bromine present at C4 position (molecular formula: C9H11BrOS) |
| Comparator Or Baseline | 1-(5-Propylthiophen-2-yl)ethanone (CAS 832737-24-3): No bromine substituent (molecular formula: C9H12OS) |
| Quantified Difference | Presence versus absence of bromine; 0 versus 1 bromine atom per molecule |
| Conditions | Structural analysis based on molecular formula and CAS registry data |
Why This Matters
This structural difference determines whether a compound can serve as a direct electrophilic partner in metal-catalyzed cross-coupling reactions, a critical consideration for synthesis route planning and building block procurement.
- [1] 001chemical. CAS No. 832737-24-3, 1-(5-propylthiophen-2-yl)ethan-1-one. Product Page. Retrieved April 2026. View Source
